(E)-N'-(3-Methoxybenzylidene)benzenesulfonohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and benzenesulfonohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methoxybenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Similarly, its anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxy-3-Methoxybenzylidene)benzenesulfonohydrazide
- N’-(4-(Benzyloxy)-3-Methoxybenzylidene)benzenesulfonohydrazide
- N’-(2-Methoxybenzylidene)benzenesulfonohydrazide
Uniqueness
N’-(3-Methoxybenzylidene)benzenesulfonohydrazide is unique due to its specific structural features, such as the position of the methoxy group on the benzylidene ring. This structural variation can influence its reactivity and biological activities, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-7-5-6-12(10-13)11-15-16-20(17,18)14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11- |
InChI Key |
UDZUZWIERJZKSQ-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N\NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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